N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as MOR-1 agonist, is a chemical compound that has been extensively studied for its potential use in the treatment of pain. It is a highly potent and selective agonist of the mu-opioid receptor (MOR), which plays a crucial role in the regulation of pain perception, reward, and addiction.
Mécanisme D'action
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide exerts its effects by binding to and activating the MOR. This leads to the inhibition of neurotransmitter release, including the release of substance P, which is involved in the transmission of pain signals. It also activates the reward pathway, leading to feelings of pleasure and euphoria.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and gastrointestinal effects. It has also been shown to have immunomodulatory effects, which may have implications for its use in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is its high potency and selectivity for the MOR, which allows for precise targeting of this receptor. However, its use in lab experiments is limited by its potential for abuse and dependence, as well as its potential for respiratory depression and other adverse effects.
Orientations Futures
There are several potential future directions for research on N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. These include the development of more selective agonists and antagonists for the MOR, the investigation of its potential use in the treatment of addiction and other neurological disorders, and the exploration of its immunomodulatory effects. Additionally, further research is needed to better understand the mechanisms underlying its analgesic effects and to identify potential strategies for minimizing its adverse effects.
Méthodes De Synthèse
The synthesis of N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the protection of the amine group, the formation of the oxan-3-ylmethyl group, and the coupling of the piperidine and phenyl groups. The final product is obtained through deprotection and purification.
Applications De Recherche Scientifique
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential use in the treatment of pain, addiction, and other neurological disorders. It has been shown to produce analgesic effects in animal models of acute and chronic pain, and to reduce drug-seeking behavior in models of addiction.
Propriétés
IUPAC Name |
N-methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-3-20(25)24-13-11-22(12-14-24,19-9-5-4-6-10-19)21(26)23(2)16-18-8-7-15-27-17-18/h3-6,9-10,18H,1,7-8,11-17H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWUQRIAAFHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.